molecular formula C19H23ClINO4S B2479660 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride CAS No. 1049749-63-4

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride

Cat. No.: B2479660
CAS No.: 1049749-63-4
M. Wt: 523.81
InChI Key: JBOXNXBUQKSQBP-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride is a complex organic compound with a unique structure that combines a morpholine ring, a phenyl group, and an iodinated benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride typically involves multiple steps:

    Formation of the Morpholinomethyl Group: This step involves the reaction of 2,5-dimethylphenyl with formaldehyde and morpholine under acidic conditions to form the morpholinomethyl derivative.

    Iodination: The next step is the iodination of the phenyl ring, which can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Sulfonation: The final step involves the sulfonation of the iodinated phenyl ring using chlorosulfonic acid, followed by neutralization with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodinated phenyl ring can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholinomethyl group.

    Coupling Reactions: The iodinated phenyl ring can also participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would result in the formation of a new biaryl compound.

Scientific Research Applications

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system due to the presence of the morpholine ring.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

    Chemical Biology: The compound can serve as a probe for studying biological processes, particularly those involving sulfonate and iodinated groups.

    Industrial Chemistry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the morpholine ring and iodinated phenyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylphenyl 4-iodobenzenesulfonate: Lacks the morpholinomethyl group, which may affect its reactivity and applications.

    4-(Morpholinomethyl)phenyl 4-iodobenzenesulfonate: Lacks the dimethyl substitution on the phenyl ring, which can influence its chemical properties.

    2,5-Dimethyl-4-(morpholinomethyl)phenyl benzenesulfonate: Lacks the iodine atom, which can affect its reactivity in substitution and coupling reactions.

Uniqueness

2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride is unique due to the combination of the morpholine ring, dimethyl substitution, and iodinated sulfonate group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 4-iodobenzenesulfonate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22INO4S.ClH/c1-14-12-19(25-26(22,23)18-5-3-17(20)4-6-18)15(2)11-16(14)13-21-7-9-24-10-8-21;/h3-6,11-12H,7-10,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOXNXBUQKSQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=C(C=C2)I)C)CN3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClINO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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